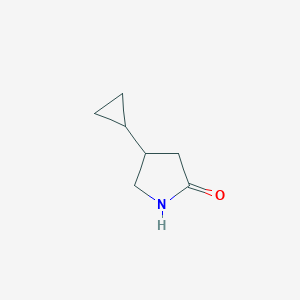

ML261

Vue d'ensemble

Description

Applications De Recherche Scientifique

ML261 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study lipid metabolism and the formation of lipid droplets.

Biology: Investigates the role of lipid droplets in cellular processes and diseases.

Medicine: Potential therapeutic applications in treating non-alcoholic fatty liver disease and related inflammatory conditions.

Industry: May be used in the development of new drugs targeting lipid metabolism

Mécanisme D'action

Target of Action

The primary target of ML261 is the formation of hepatic lipid droplets . These lipid droplets play a crucial role in lipid metabolism and energy storage. By targeting the formation of these droplets, this compound can influence lipid metabolism and related diseases.

Mode of Action

This compound acts as an inhibitor of hepatic lipid droplets formation . It interacts with the biochemical processes that lead to the formation of these droplets, effectively reducing their formation. The exact molecular interactions are still under investigation.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the lipid metabolism pathway, specifically the formation of hepatic lipid droplets . By inhibiting the formation of these droplets, this compound disrupts the normal flow of this pathway, leading to downstream effects such as reduced lipid storage and potential changes in energy utilization.

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

Result of Action

The inhibition of hepatic lipid droplets formation by this compound can lead to a reduction in lipid storage in the liver . This has potential implications for conditions such as non-alcoholic fatty liver disease (NAFLD) and inflammation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its effectiveness . Additionally, factors such as temperature and pH could potentially impact the stability of the compound.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du ML261 implique la réaction de l'acide 2-chloro-4-méthyl-4H-thieno[3,2-b]pyrrole-5-carboxylique avec la 3,4-diméthoxyphénéthylamine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut impliquer un chauffage pour faciliter la réaction .

Méthodes de production industrielle : Bien que les méthodes de production industrielle détaillées ne soient pas facilement disponibles, la synthèse du composé en laboratoire fournit une base pour une mise à l'échelle. L'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées sont essentielles pour produire du this compound à l'échelle industrielle .

Analyse Des Réactions Chimiques

Types de réactions : ML261 subit principalement des réactions de substitution en raison de la présence du groupe chloro. Il peut également participer à des réactions impliquant le groupe carboxamide, telles que l'amidation et l'estérification .

Réactifs et conditions courants:

Réactions de substitution : Réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium en présence d'un solvant approprié comme le DMSO.

Amidation : Réactifs comme le N,N'-dicyclohexylcarbodiimide (DCC) et le N-hydroxysuccinimide (NHS) dans un solvant organique.

Principaux produits:

Réactions de substitution : Produits où le groupe chloro est remplacé par d'autres groupes fonctionnels.

Amidation : Formation de dérivés amides.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique:

Chimie : Utilisé comme composé d'outil pour étudier le métabolisme lipidique et la formation de gouttelettes lipidiques.

Biologie : Investigue le rôle des gouttelettes lipidiques dans les processus cellulaires et les maladies.

Médecine : Applications thérapeutiques potentielles dans le traitement de la maladie du foie gras non alcoolique et des affections inflammatoires associées.

Industrie : Peut être utilisé dans le développement de nouveaux médicaments ciblant le métabolisme lipidique

5. Mécanisme d'action

This compound inhibe la formation de gouttelettes lipidiques dans les hépatocytes en ciblant des voies spécifiques impliquées dans le métabolisme lipidique. Le composé a une valeur IC50 de 69,7 nanomolaires, indiquant sa puissance. Il est spécifique à l'espèce, affectant les hépatocytes murins mais pas les hépatocytes humains . Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense qu'il interfère avec les enzymes et les protéines impliquées dans la formation de gouttelettes lipidiques .

Composés similaires:

ML216 : Un autre composé connu pour ses effets inhibiteurs sur le métabolisme lipidique.

NSC 617145 : Un composé aux propriétés biochimiques similaires.

Comparaison : this compound est unique dans son action spécifique à l'espèce, affectant les hépatocytes murins mais pas les hépatocytes humains. Cette spécificité en fait un outil précieux pour l'étude du métabolisme lipidique chez les modèles animaux. En revanche, des composés comme ML216 et NSC 617145 peuvent avoir des profils de cibles plus larges ou différents .

Comparaison Avec Des Composés Similaires

ML216: Another compound known for its inhibitory effects on lipid metabolism.

NSC 617145: A compound with similar biochemical properties.

Comparison: ML261 is unique in its species-specific action, affecting murine hepatocytes but not human hepatocytes. This specificity makes it a valuable tool for studying lipid metabolism in animal models. In contrast, compounds like ML216 and NSC 617145 may have broader or different target profiles .

Propriétés

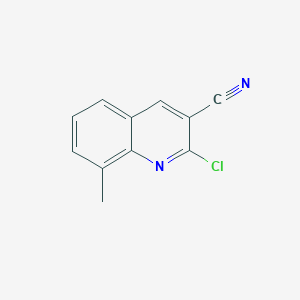

IUPAC Name |

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O3S/c1-4-25-16-7-6-13(10-17(16)26-5-2)8-9-22-20(24)15-11-18-14(23(15)3)12-19(21)27-18/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNXYXASQJMULD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(N2C)C=C(S3)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902523-58-4 | |

| Record name | 902523-58-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

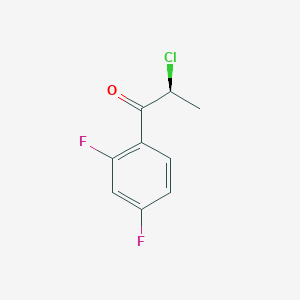

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of ML261?

A: While the provided research papers do not specifically investigate the mechanism of action of this compound, one study explores the synthesis of this compound and its analogs. [, ] Further research is needed to elucidate the specific interactions of this compound with its biological targets and the resulting downstream effects.

Q2: What is the structural characterization of this compound?

A: The full chemical name of this compound is 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide. [, ] The molecular formula and weight are not provided in the given research papers. Further investigation and calculations based on the structure are needed to determine these properties. Spectroscopic data characterizing this compound are also not available in the provided literature.

Q3: Has this compound been studied in the context of cancer?

A: One of the research papers describes the use of β-sitosterol conjugated with magnetic nanocarriers to inhibit EGFR and Met receptor cross-talk in cancer cells. [] The study mentions that BS-SPP, a specific formulation of β-sitosterol, demonstrated the highest inhibition towards NCIH 460 cells (a human small cell lung cancer cell line) with an IC50 value of 164 µg/mL. [] While this research highlights the potential of targeting EGFR and MET receptor cross-talk in cancer cells, it does not directly involve this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Quinolin-3-Ylpyridin-4-Yl)-1,5,6,7-Tetrahydro-4h-Pyrrolo[3,2-C]pyridin-4-One](/img/structure/B148613.png)